1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It is characterized by the presence of a piperazine ring and an azetidine ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of piperazine with an azetidinone derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems for precise control of reaction conditions and efficient purification processes.
Chemical Reactions Analysis
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine rings are substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone can be compared with other similar compounds, such as:
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound also contains a piperazine and azetidine ring but differs in its functional groups and overall structure.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11/h9-10H,2-7H2,1H3 |
InChI Key |
DENFDUBCQDQBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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